Capillene

Vue d'ensemble

Description

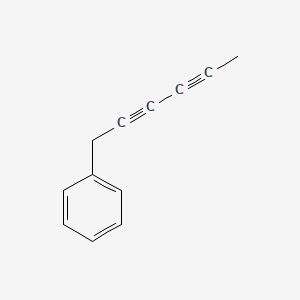

Capillene is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by its unique structure, which includes a monocyclic ring system consisting of benzene. This compound has been detected in various herbs and spices, making it a potential biomarker for the consumption of these foods .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Capillene can be synthesized through various chemical reactions. One common method involves the reaction of ethynylcarbonyl compounds. The synthesis process typically includes the use of strong acids like nitric acid for acid digestion, or fusion techniques where the sample is mixed with a flux and heated to high temperatures .

Industrial Production Methods: In industrial settings, this compound is often extracted from plants such as Artemisia campestris. The extraction process involves hydrodistillation of the aerial parts of the plant, followed by analysis using gas chromatography and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions: Capillene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and conditions such as strong acids, bases, and catalysts.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Often carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Can involve nucleophilic or electrophilic reagents depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Applications De Recherche Scientifique

Chemical Applications

Capillene serves as a reagent in numerous chemical reactions and synthesis processes. Its chemical properties allow it to participate in various reactions, including:

- Oxidation : this compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield various oxidized derivatives.

- Reduction : Reduction reactions can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : this compound can undergo nucleophilic or electrophilic substitutions depending on the reagents used.

Research has indicated that this compound possesses potential biological activities, including:

- Antimicrobial Properties : Studies have shown this compound's effectiveness against bacterial strains by disrupting cell membranes, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby inhibiting oxidative stress and potentially providing protective effects against various diseases.

Medical Applications

In traditional medicine, this compound has been investigated for its therapeutic effects. Its applications include:

- Traditional Remedies : this compound has been utilized in herbal medicine for treating ailments due to its purported health benefits.

- Pharmacological Research : Ongoing studies are exploring its potential roles in modern pharmacology, particularly regarding its interaction with biological pathways.

Industrial Uses

This compound is also significant in industrial applications:

- Essential Oils Production : It is used in the synthesis of essential oils, which are widely utilized in aromatherapy and cosmetic products.

- Flavoring Agents : Due to its aromatic properties, this compound finds applications in the food industry as a flavoring agent.

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate examined the antimicrobial activity of this compound extracted from Salvia species. The results indicated that this compound exhibited significant activity against two mosquito species, highlighting its potential as a natural insecticide .

Case Study 2: Antioxidant Properties

Research assessing the antioxidant capacity of various compounds identified this compound as a strong scavenger of free radicals. This property was linked to its ability to protect cells from oxidative damage, suggesting applications in dietary supplements and health foods.

Mécanisme D'action

The mechanism by which capillene exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. Additionally, its antioxidant properties are attributed to its capacity to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Capillene is unique among similar compounds due to its specific chemical structure and properties. Similar compounds include:

Methyleugenol: Known for its antimicrobial and insecticidal activities.

β-Myrcene: Exhibits anti-inflammatory and analgesic properties.

γ-Terpinene: Recognized for its antioxidant and antimicrobial effects.

Activité Biologique

Capillene, a polyacetylene compound primarily found in various species of the genus Artemisia, has garnered attention for its diverse biological activities. This article delves into the chemical properties, biological effects, and potential applications of this compound, supported by data tables and case studies.

Chemical Composition

This compound is often identified as a significant component of essential oils derived from plants such as Artemisia dracunculus (tarragon) and Artemisia scoparia. The concentration of this compound varies among different plant chemotypes. For instance, in Artemisia scoparia, this compound was reported to constitute approximately 4.87% of the essential oil composition .

Table 1: Chemical Composition of Essential Oils Containing this compound

| Plant Species | Major Components | This compound Concentration (%) |

|---|---|---|

| Artemisia dracunculus | This compound, β-pinene, myrcene | 53.4 |

| Artemisia scoparia | 1-phenyl-2,4-pentadiyne, this compound | 4.87 |

| Glebionis coronaria | Capillin, this compound | 11.9 |

Biological Activities

This compound exhibits a range of biological activities that are beneficial in various fields such as medicine and agriculture. The following sections summarize key findings from recent studies.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various pathogenic microorganisms. For example, essential oils containing this compound have been reported to possess antibacterial and antifungal activities against strains such as Escherichia coli and Candida albicans.

Anti-inflammatory Effects

Research indicates that this compound exhibits strong anti-inflammatory activity. A study on essential oils from Glebionis coronaria revealed that this compound significantly inhibited the activity of the enzyme lipoxygenase, which is involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.

Antidiabetic Properties

This compound has also been associated with antidiabetic effects. It was shown to inhibit the enzyme α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption. The IC50 values for this compound's inhibitory activity were reported at 0.499 mg/mL, indicating moderate effectiveness compared to other compounds.

Cytotoxicity and Anticancer Activity

Several studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For instance, it has been observed to induce apoptosis in human cancer cells by activating caspases and altering mitochondrial functions. This makes this compound a compound of interest for cancer research and therapy development.

Case Studies

- Study on Essential Oils from Glebionis coronaria : This study evaluated the chemical composition and biological activities of essential oils containing this compound. The results indicated significant anti-inflammatory and antimicrobial properties linked to high concentrations of polyacetylenes like this compound.

- Antidiabetic Activity Assessment : A comparative study assessed the antidiabetic potential of various essential oils, including those rich in this compound. The findings confirmed its role as an effective α-glucosidase inhibitor, supporting its use in managing diabetes.

- Cytotoxicity Evaluation : Research involving human cancer cell lines demonstrated that this compound could induce cell cycle arrest and apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

Propriétés

IUPAC Name |

hexa-2,4-diynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQYRBLGGSLJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC#CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199971 | |

| Record name | Benzene, 2,4-hexadiynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Capillene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

140.00 to 143.00 °C. @ 10.00 mm Hg | |

| Record name | Capillene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-74-1 | |

| Record name | Capillene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-hexadiynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-hexadiynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Capillene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

0 °C | |

| Record name | Capillene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.